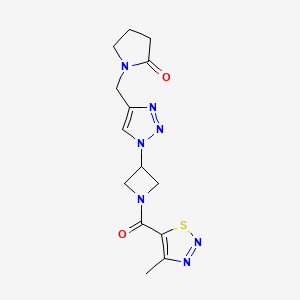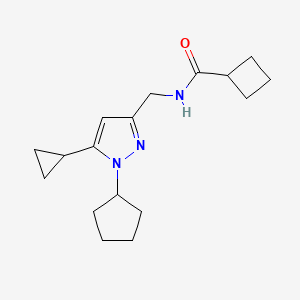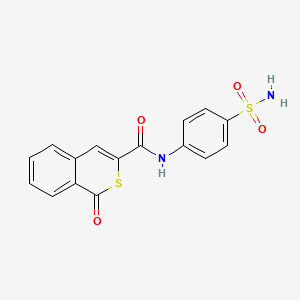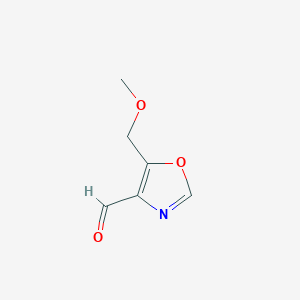![molecular formula C16H24N2O2 B2575783 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate CAS No. 1267458-82-1](/img/structure/B2575783.png)
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding affinities and activities of related molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
- tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
Uniqueness: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group attached to a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12-6-7-14-13(11-12)5-4-9-17-14/h6-7,11,17H,4-5,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLEQQZBNYCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2575718.png)


![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
